

# "Methyl 1-aminocyclopropanecarboxylate" uptake and transport in plants

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Methyl 1-aminocyclopropanecarboxylate

Cat. No.: B1349330

[Get Quote](#)

An In-depth Technical Guide on the Uptake and Transport of **Methyl 1-aminocyclopropanecarboxylate** in Plants

Authored for: Researchers, Scientists, and Drug Development Professionals December 2025

## Executive Summary

**Methyl 1-aminocyclopropanecarboxylate** (Methyl ACC) has been identified as a potent ethylene agonist in plants, capable of inducing significant ethylene-related physiological responses.[1] While its biological effects are well-documented, the precise mechanisms governing its uptake and transport remain uncharacterized in published literature. This guide posits a primary uptake mechanism involving the enzymatic hydrolysis of Methyl ACC into its parent compound, 1-aminocyclopropanecarboxylate (ACC), and methanol. The resulting ACC, the immediate precursor to ethylene, is then transported into plant cells and throughout the plant via established amino acid transport systems.

This document provides a comprehensive overview of the well-characterized ACC transport machinery, primarily focusing on the LYSINE HISTIDINE TRANSPORTER (LHT) family, as the most probable pathway for the uptake of ACC derived from Methyl ACC.[2][3] We present available quantitative data for these transporters, detailed experimental protocols for investigating Methyl ACC uptake and metabolism, and logical diagrams of the key pathways and workflows to facilitate future research in this area.

## Introduction: Methyl ACC as an Ethylene Agonist

Ethylene is a gaseous phytohormone that regulates a vast array of developmental processes and stress responses.<sup>[1]</sup> Its biosynthesis is tightly controlled, with the final step being the conversion of ACC to ethylene by ACC oxidase (ACO).<sup>[1]</sup> Methyl ACC, a structural analog of ACC, has been shown to elicit ethylene-like responses, including restrained root elongation, promotion of leaf senescence, and acceleration of fruit ripening.<sup>[1]</sup> Interestingly, treatment with Methyl ACC leads to a significant increase in ethylene emissions from plant tissues, an effect that is not caused by the direct activation of ACO enzymes.<sup>[1]</sup> This suggests that Methyl ACC acts as a pro-hormone, which is converted into the active precursor, ACC, within the plant. Understanding how Methyl ACC enters plant cells is therefore critical to optimizing its use as a potential plant growth regulator.

## The ACC Transport System: A Probable Model for Methyl ACC Uptake

Given the lack of direct research on Methyl ACC transporters, the well-elucidated transport system for its parent compound, ACC, serves as the primary model. ACC, being a cyclic non-proteinogenic amino acid, is transported by general amino acid permeases.

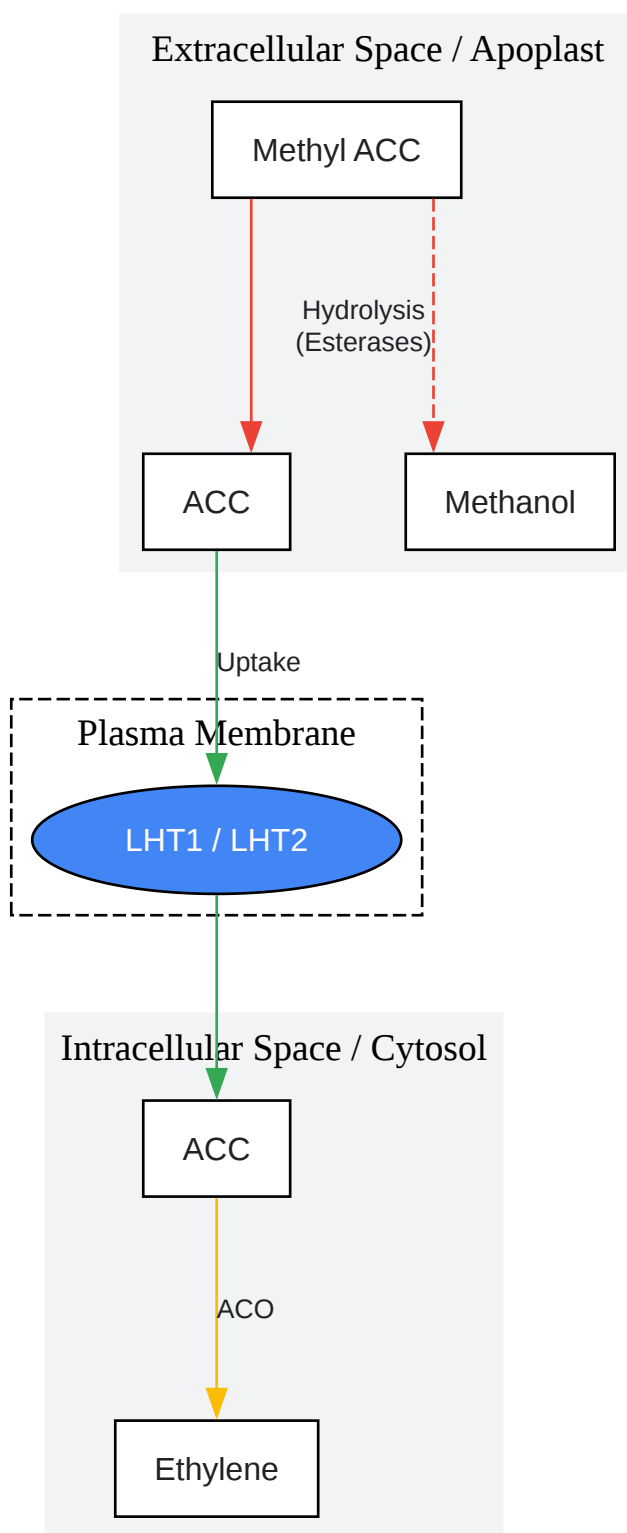
## Key Transporters: The LHT Family

The LYSINE HISTIDINE TRANSPORTER (LHT) family, particularly LHT1 and LHT2, have been identified as key players in ACC transport.<sup>[2][4]</sup>

- **LHT1:** This is a high-affinity, broad-specificity amino acid transporter.<sup>[5][6]</sup> It is robustly expressed in the rhizodermis (root epidermis) and leaf mesophyll cells.<sup>[5][6]</sup> Its localization at the plasma membrane allows it to mediate the uptake of amino acids—and by extension, ACC—from the soil and the apoplast (the space between cells).<sup>[5]</sup> Genetic studies have shown that *lht1* mutants exhibit a significant (approximately 40%) reduction in radiolabeled ACC uptake in leaf mesophyll protoplasts, confirming its role in ACC transport.<sup>[3]</sup>
- **LHT2:** This paralog of LHT1 also functions as an ACC transporter. Genetic complementation tests have shown that expressing LHT2 in an *lht1* mutant background restores ACC sensitivity, providing strong evidence for its role in ACC uptake.<sup>[2][4]</sup>

## Proposed Mechanism: Uptake via Hydrolysis

Methyl ACC is the methyl ester of ACC. In biological systems, ester bonds are susceptible to hydrolysis by ubiquitous esterase enzymes, which cleave the ester into a carboxylic acid and an alcohol.[7] We propose that Methyl ACC is not transported directly in its ester form but is first hydrolyzed into ACC and methanol either in the apoplast or immediately following diffusion across the cell membrane. The resulting ACC is then actively taken up by transporters such as LHT1 and LHT2.



[Click to download full resolution via product page](#)

Proposed mechanism for Methyl ACC uptake via hydrolysis and subsequent ACC transport.

## Long-Distance Transport

Once inside the plant, ACC is a mobile signal. It is transported over long distances through both the xylem and phloem vascular tissues, allowing stress signals originating in the roots to trigger ethylene responses (e.g., leaf epinasty) in the shoots.[3] This systemic transport is crucial for coordinating whole-plant responses to localized stimuli.

## Quantitative Data on ACC Transport

Direct kinetic data for Methyl ACC transport is currently unavailable. However, studies on the LHT1 transporter using other amino acid substrates and ACC itself provide valuable quantitative insights into the efficiency of the transport system likely responsible for its uptake post-hydrolysis.

Transporter	Organism/System	Substrate	Parameter	Value	Citation(s)
AtLHT1	<i>S. cerevisiae</i> (mutant)	L-Proline	Km	~10 $\mu$ M	[5]
AtLHT1	<i>S. cerevisiae</i> (mutant)	L-Glutamate	Km	~14 $\mu$ M	[5]
AtLHT1	<i>S. cerevisiae</i> (mutant)	L-Histidine	Km	400 $\mu$ M	[8]
AtLHT1	<i>S. cerevisiae</i> (mutant)	L-Lysine	Km	175 $\mu$ M	[8]
AtLHT1	<i>A. thaliana</i> protoplasts	14C-ACC	Uptake Reduction in lht1 mutant	40%	[3]
AtLHT1	<i>A. thaliana</i> seedlings	L-Glutamine	Uptake Reduction in lht1 mutant	85%	[5]
AtLHT1	<i>A. thaliana</i> seedlings	L-Glutamate	Uptake Reduction in lht1 mutant	73%	[5]

Table 1: Summary of kinetic and uptake data for the Arabidopsis LHT1 transporter.  $K_m$  (Michaelis constant) indicates the substrate concentration at which the transport rate is half of  $V_{max}$ .

## Key Experimental Protocols

To facilitate further research into Methyl ACC, this section provides detailed methodologies for key experiments.

### Protocol for Radiolabeled Ligand Uptake Assay in Plant Tissues

This protocol is adapted from methods used for studying the uptake of radiolabeled molecules like azelaic acid and ACC.<sup>[3][9]</sup> It is designed to quantify the uptake of  $^{14}C$ -Methyl ACC or  $^{14}C$ -ACC into leaf discs.

Materials:

- 4-week-old Arabidopsis plants (or other species of interest).
- Radiolabeled substrate (e.g.,  $^{14}C$ -Methyl ACC or  $^{14}C$ -ACC).
- 6-well multiwell plates.
- Uptake Buffer: 0.5 M MES stock solution (pH 5.7).
- Wash Buffer: Ice-cold Uptake Buffer.
- 4-mm diameter cork borer.
- Low-speed orbital shaker.
- Liquid scintillation vials and cocktail.
- Scintillation counter.

Procedure:

- **Leaf Disc Isolation:** From healthy, fully expanded leaves of 4-week-old plants, isolate approximately 15 leaf discs (4-mm diameter) per biological replicate using a cork borer. Avoid the mid-vein.
- **Pre-incubation:** Transfer the leaf discs into a well of a 6-well plate containing 2 mL of Uptake Buffer. Allow them to equilibrate for at least 30 minutes on a low-speed orbital shaker.
- **Uptake Initiation:** Prepare the treatment solution by diluting the radiolabeled substrate in Uptake Buffer to the desired final concentration (e.g., 10  $\mu$ M) and specific activity. Remove the equilibration buffer from the wells and add 2 mL of the radiolabeled treatment solution.
- **Incubation:** Place the plate on the orbital shaker and incubate for the desired time course (e.g., 10, 30, 60, 120 minutes).
- **Uptake Termination and Washing:** To stop the reaction, rapidly remove the treatment solution using a pipette. Immediately wash the discs three times with 2 mL of ice-cold Wash Buffer to remove extracellular radiolabel.
- **Drying and Lysis:** Carefully remove the washed leaf discs, blot them dry on absorbent paper, and place them into a 20 mL liquid scintillation vial. Add 500  $\mu$ L of tissue solubilizer or strong base (e.g., 1M NaOH) to lyse the cells and leave overnight.
- **Quantification:** Add 10 mL of liquid scintillation cocktail to each vial. Vortex thoroughly. Measure the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
- **Data Analysis:** Normalize the DPM values to the fresh weight of the leaf discs and the specific activity of the radiolabeled substrate to calculate the uptake rate (e.g., in nmol g<sup>-1</sup> h<sup>-1</sup>).

## Protocol for Quantification of Methyl ACC and ACC by LC-MS/MS

This protocol provides a framework for the simultaneous extraction and quantification of Methyl ACC and ACC from plant tissue, adapted from established phytohormone analysis methods.

[\[10\]](#)[\[11\]](#)

Materials:

- Plant tissue (e.g., leaves, roots), flash-frozen in liquid nitrogen.
- Mortar and pestle or bead mill homogenizer.
- Extraction Solvent: 50% (v/v) Methanol containing internal standards (e.g., d4-ACC).
- Microcentrifuge tubes.
- Syringe filters (0.22  $\mu$ m).
- LC-MS/MS system with a suitable column (e.g., BEH amide for ACC).

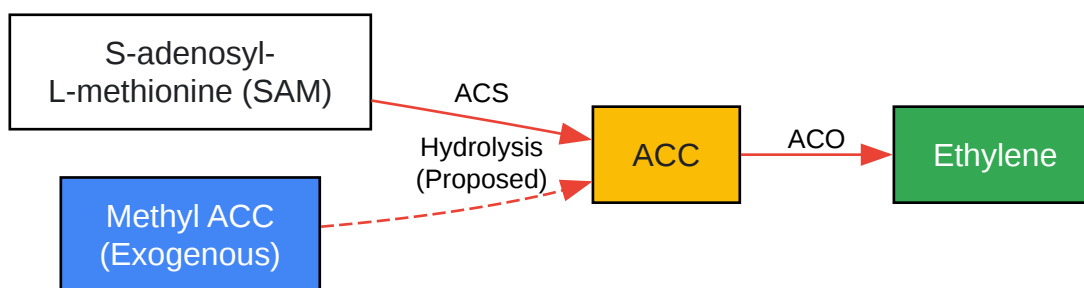
Procedure:

- Sample Homogenization: Accurately weigh ~100 mg of frozen plant material. Homogenize to a fine powder under liquid nitrogen using a pre-chilled mortar and pestle or a bead mill.
- Extraction: Transfer the powder to a 2 mL microcentrifuge tube. Add 1 mL of ice-cold Extraction Solvent containing known concentrations of internal standards. Vortex vigorously for 1 minute.
- Incubation: Incubate the samples at 4°C for 1 hour with gentle shaking to ensure complete extraction.
- Centrifugation: Centrifuge the samples at 16,000 x g for 10 minutes at 4°C to pellet cell debris.
- Filtration: Carefully transfer the supernatant to a new tube. Filter the supernatant through a 0.22  $\mu$ m syringe filter into an HPLC vial.
- LC-MS/MS Analysis:
  - Chromatography: Inject the sample onto an appropriate column. For ACC, a HILIC column (e.g., BEH amide) is effective. A suitable gradient for separation would use water (A) and acetonitrile (B), both with 0.1% formic acid.
  - Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM).



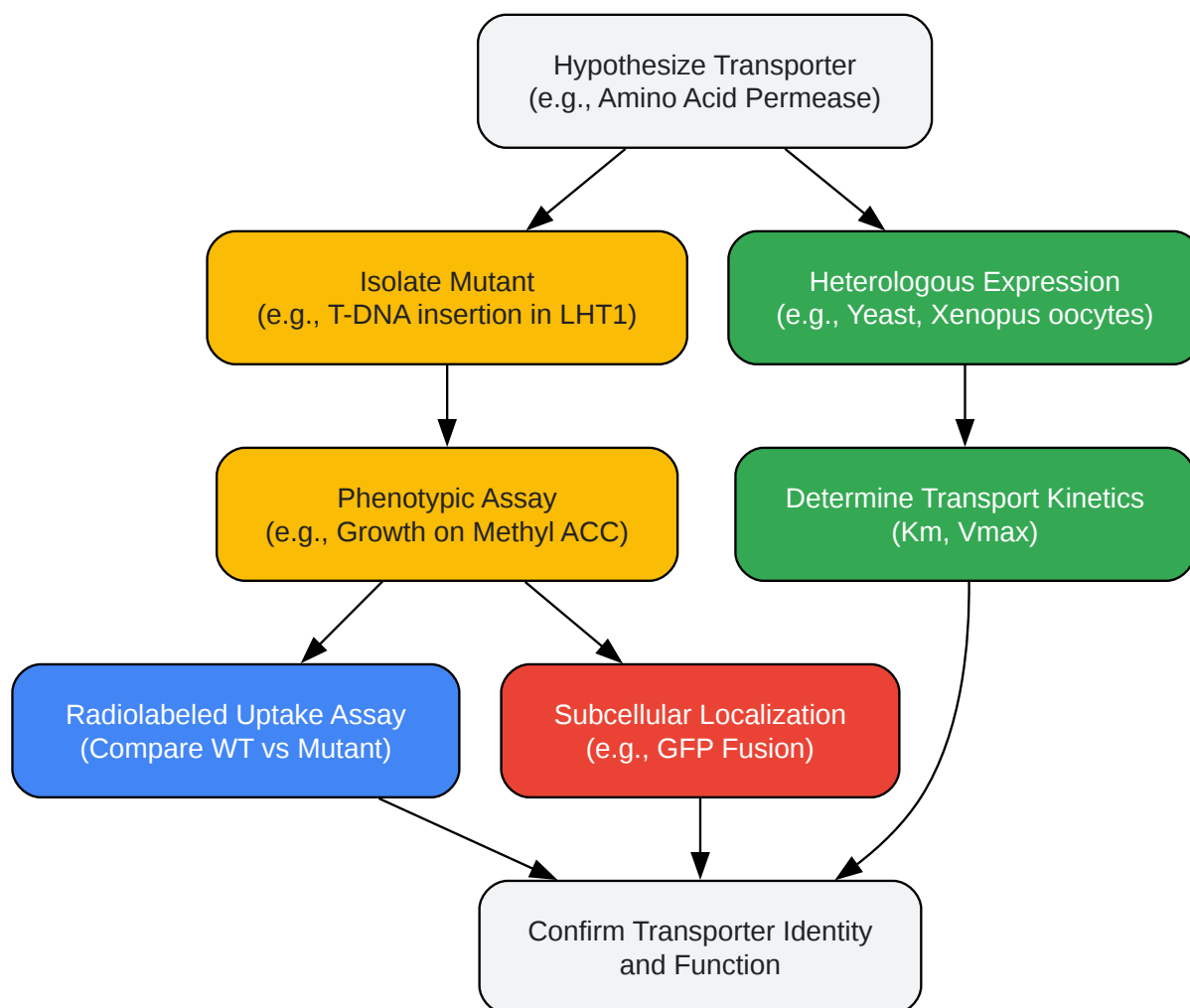
- MRM Transition for ACC: Monitor the transition from the precursor ion ( $m/z$  102) to a specific product ion (e.g.,  $m/z$  56).
- MRM Transition for Methyl ACC: A predicted transition would be from the precursor ion ( $m/z$  116) to a product ion (e.g.,  $m/z$  56, after loss of methanol and CO). This transition must be empirically optimized.
- Quantification: Generate a standard curve using known concentrations of pure ACC and Methyl ACC. Quantify the endogenous levels in the samples by comparing their peak areas to the standard curve, normalized against the recovery of the internal standard.

## Visualizations of Pathways and Workflows



[Click to download full resolution via product page](#)

Ethylene biosynthesis and the proposed entry point of Methyl ACC.



[Click to download full resolution via product page](#)

Experimental workflow for characterizing a novel compound transporter.

## Conclusion and Future Directions

**Methyl 1-aminocyclopropanecarboxylate** is a promising compound for agricultural applications due to its potent activity as an ethylene agonist. While its direct transport mechanisms have not been elucidated, substantial evidence points towards a model of extracellular or intracellular hydrolysis to ACC, which is then taken up by the well-characterized LHT family of amino acid transporters.

Future research should focus on providing direct evidence for this model. Key research questions include:

- Can plant cell extracts or purified esterases hydrolyze Methyl ACC in vitro?
- Can radiolabeled Methyl ACC be detected intracellularly, or is it exclusively converted to ACC prior to or upon uptake?
- Do lht1 lht2 double mutants show enhanced resistance to Methyl ACC compared to single mutants?
- Can LHT1 and LHT2, when expressed in heterologous systems like yeast or *Xenopus* oocytes, transport Methyl ACC directly, and if so, with what kinetics?

Answering these questions will provide a definitive understanding of how this potent plant growth regulator functions and will enable a more targeted approach to its application in research and industry.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Identification of Lysine Histidine Transporter 2 as an 1-Aminocyclopropane Carboxylic Acid Transporter in *Arabidopsis thaliana* by Transgenic Complementation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Accumulation and Transport of 1-Aminocyclopropane-1-Carboxylic Acid (ACC) in Plants: Current Status, Considerations for Future Research and Agronomic Applications [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Arabidopsis LHT1 Is a High-Affinity Transporter for Cellular Amino Acid Uptake in Both Root Epidermis and Leaf Mesophyll - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]
- 7. Phase I - Hydrolysis Reactions | Metabolism of Herbicides or Xenobiotics in Plants - passel [passel2.unl.edu]
- 8. LHT1, a lysine- and histidine-specific amino acid transporter in arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Profiling of 1-aminocyclopropane-1-carboxylic acid and selected phytohormones in Arabidopsis using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. upcommons.upc.edu [upcommons.upc.edu]
- To cite this document: BenchChem. ["Methyl 1-aminocyclopropanecarboxylate" uptake and transport in plants]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1349330#methyl-1-aminocyclopropanecarboxylate-uptake-and-transport-in-plants]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)